molecular formula C6H11ClO3S B6588526 (2-methyloxolan-2-yl)methanesulfonyl chloride CAS No. 1566200-94-9

(2-methyloxolan-2-yl)methanesulfonyl chloride

Cat. No.: B6588526
CAS No.: 1566200-94-9
M. Wt: 198.7
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Description

(2-methyloxolan-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing the methanesulfonyl group into various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (2-methyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes and the use of automated systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2-methyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.

    Hydrolysis: In the presence of water, it hydrolyzes to form (2-methyloxolan-2-yl)methanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

    Temperature: Typically low temperatures (0-5°C) for nucleophilic substitution reactions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    (2-methyloxolan-2-yl)methanesulfonic acid: Formed by hydrolysis

Scientific Research Applications

(2-methyloxolan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent for introducing the methanesulfonyl group into various substrates, which can be further transformed into other functional groups.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Polymer Chemistry: Used in the modification of polymers to introduce sulfonyl groups, which can enhance the properties of the polymers.

    Biochemistry: Utilized in the modification of biomolecules such as peptides and proteins to study their structure and function.

Mechanism of Action

The mechanism of action of (2-methyloxolan-2-yl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The nucleophilic attack on the sulfonyl chloride group leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar reactions but lacks the oxolane ring.

    Tosyl Chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride compound with a toluene ring, commonly used in organic synthesis.

    Trifluoromethanesulfonyl Chloride: A sulfonyl chloride compound with a trifluoromethyl group, used for introducing the trifluoromethanesulfonyl group.

Uniqueness

(2-methyloxolan-2-yl)methanesulfonyl chloride is unique due to the presence of the oxolane ring, which can impart different reactivity and selectivity compared to other sulfonyl chloride compounds. The oxolane ring can also influence the physical properties of the compound, such as solubility and stability.

Properties

CAS No.

1566200-94-9

Molecular Formula

C6H11ClO3S

Molecular Weight

198.7

Purity

95

Origin of Product

United States

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